SCH772984

Description

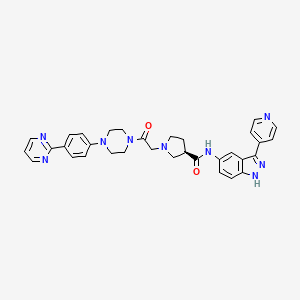

Structure

3D Structure

Propriétés

IUPAC Name |

(3R)-1-[2-oxo-2-[4-(4-pyrimidin-2-ylphenyl)piperazin-1-yl]ethyl]-N-(3-pyridin-4-yl-1H-indazol-5-yl)pyrrolidine-3-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C33H33N9O2/c43-30(42-18-16-41(17-19-42)27-5-2-24(3-6-27)32-35-11-1-12-36-32)22-40-15-10-25(21-40)33(44)37-26-4-7-29-28(20-26)31(39-38-29)23-8-13-34-14-9-23/h1-9,11-14,20,25H,10,15-19,21-22H2,(H,37,44)(H,38,39)/t25-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HDAJDNHIBCDLQF-RUZDIDTESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CC1C(=O)NC2=CC3=C(C=C2)NN=C3C4=CC=NC=C4)CC(=O)N5CCN(CC5)C6=CC=C(C=C6)C7=NC=CC=N7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CN(C[C@@H]1C(=O)NC2=CC3=C(C=C2)NN=C3C4=CC=NC=C4)CC(=O)N5CCN(CC5)C6=CC=C(C=C6)C7=NC=CC=N7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C33H33N9O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

587.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

The Dual-Action Mechanism of SCH772984: A Technical Guide to a Potent ERK1/2 Inhibitor

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the mechanism of action of SCH772984, a highly selective and potent inhibitor of Extracellular signal-regulated kinases 1 and 2 (ERK1/2). By delving into its unique dual-inhibitory function, this document serves as a critical resource for professionals engaged in oncology research and the development of novel therapeutics targeting the MAPK signaling pathway.

Core Mechanism of Action: A Dual Approach to ERK Inhibition

This compound distinguishes itself from other kinase inhibitors through a dual mechanism of action that ensures a more complete and durable suppression of ERK signaling.[1][2][3][4] It is a potent, ATP-competitive inhibitor targeting the catalytic activity of both ERK1 and ERK2.[5][6][7] Uniquely, this compound also induces a conformational change in the ERK protein, which prevents its phosphorylation by the upstream kinase MEK.[3] This dual action effectively blocks both the activation of ERK and the enzymatic activity of any already activated ERK, leading to a profound and sustained inhibition of the MAPK pathway.[2] This mechanism is particularly effective in overcoming resistance to BRAF and MEK inhibitors, which often involves the reactivation of ERK signaling.[8][9]

Signaling Pathway Diagram

Caption: MAPK signaling pathway and the dual inhibitory points of this compound on ERK1/2.

Quantitative Efficacy and Selectivity

This compound demonstrates high potency against both ERK1 and ERK2, with inhibitory concentrations in the low nanomolar range. Its selectivity is a key attribute, minimizing off-target effects.

| Parameter | ERK1 | ERK2 | Reference |

| IC50 (in vitro) | 4 nM | 1 nM | [5][6][7][10][11] |

| Parameter | Details | Reference |

| Kinase Selectivity | Of over 300 kinases tested, only seven showed more than 50% inhibition at a 1 µM concentration. | [12][11] |

| Cellular Potency (EC50) | <500 nM in ~88% of BRAF-mutant and ~49% of RAS-mutant tumor cell lines. | [12][10] |

Efficacy in Resistant Cancer Models

A significant advantage of this compound is its ability to overcome resistance to existing MAPK pathway inhibitors. It has shown robust activity in cell lines and xenograft models resistant to BRAF inhibitors (e.g., vemurafenib/PLX4032), MEK inhibitors, and even concurrent BRAF/MEK inhibitor treatment.[8][9][10]

| Resistant Model | Efficacy of this compound | Reference |

| BRAF Inhibitor-Resistant | Potent inhibition of cell proliferation and MAPK signaling. | [8][9] |

| MEK Inhibitor-Resistant | Effective in overcoming resistance and inhibiting cell growth. | [8][9] |

| Concurrent BRAF/MEK Inhibitor-Resistant | Demonstrates significant activity in models resistant to combination therapy. | [8] |

| NRAS-mutant Melanoma | High sensitivity with IC50 < 1µM in 11 of 14 cell lines tested. | [7] |

Experimental Protocols

The following are generalized methodologies for key experiments used to characterize the activity of this compound, based on descriptions in the cited literature.

In Vitro Kinase Assay

Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound against ERK1 and ERK2.

Methodology:

-

Recombinant active ERK1 and ERK2 enzymes are used.

-

A specific peptide substrate for ERK is utilized.

-

The kinase reaction is carried out in the presence of ATP and varying concentrations of this compound.

-

The amount of phosphorylated substrate is quantified, often using a fluorescence-based method or radiometric assay.

-

IC50 values are calculated by fitting the dose-response data to a sigmoidal curve.

Cellular Viability Assay

Objective: To assess the effect of this compound on the proliferation of cancer cell lines.

Methodology:

-

Cancer cells (e.g., BRAF-mutant, RAS-mutant) are seeded in 96-well plates.

-

Cells are treated with a range of this compound concentrations for a specified period (e.g., 72-120 hours).[6]

-

Cell viability is measured using a luminescent-based assay (e.g., CellTiter-Glo) or a colorimetric assay (e.g., MTT).[4][6]

-

The concentration of this compound that inhibits cell growth by 50% (EC50) is determined.

Experimental Workflow: Cellular Viability Assay

Caption: A generalized workflow for determining the cellular potency of this compound.

Western Blot Analysis

Objective: To evaluate the effect of this compound on the phosphorylation status of ERK and its downstream targets.

Methodology:

-

Cancer cells are treated with various concentrations of this compound for a defined time (e.g., 4-24 hours).[6][13]

-

Cells are lysed, and protein concentrations are determined.

-

Proteins are separated by SDS-PAGE and transferred to a membrane.

-

The membrane is probed with primary antibodies specific for total and phosphorylated forms of ERK, RSK, and other relevant proteins.

-

Horseradish peroxidase-conjugated secondary antibodies and a chemiluminescent substrate are used for detection.

-

Blots are imaged to visualize changes in protein phosphorylation.

In Vivo Xenograft Studies

Objective: To assess the anti-tumor efficacy of this compound in a living organism.

Methodology:

-

Human tumor cells (e.g., BRAF-mutant melanoma) are subcutaneously implanted into immunodeficient mice.

-

Once tumors reach a palpable size, mice are randomized into vehicle control and treatment groups.

-

This compound is administered to the treatment group, typically via intraperitoneal injection, at a specified dose and schedule (e.g., 50 mg/kg, twice daily).[14]

-

Tumor volume and body weight are measured regularly.

-

At the end of the study, tumors may be excised for pharmacodynamic analysis (e.g., Western blot for p-ERK).

Mechanisms of Resistance to this compound

While highly effective, acquired resistance to this compound can emerge. One identified mechanism is a mutation in the DFG motif of ERK1 (G186D), which impairs the binding of the inhibitor.[13] Understanding such resistance mechanisms is crucial for the development of next-generation inhibitors and combination therapy strategies.

Logical Relationship: Resistance Mechanism

Caption: The logical progression from drug exposure to acquired resistance to this compound.

References

- 1. This compound | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]

- 2. This compound | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]

- 3. Development of MK-8353, an orally administered ERK1/2 inhibitor, in patients with advanced solid tumors - PMC [pmc.ncbi.nlm.nih.gov]

- 4. ijmcmed.org [ijmcmed.org]

- 5. medchemexpress.com [medchemexpress.com]

- 6. This compound | MEK | ERK | TargetMol [targetmol.com]

- 7. glpbio.com [glpbio.com]

- 8. Discovery of a novel ERK inhibitor with activity in models of acquired resistance to BRAF and MEK inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. selleckchem.com [selleckchem.com]

- 11. caymanchem.com [caymanchem.com]

- 12. cancer-research-network.com [cancer-research-network.com]

- 13. aacrjournals.org [aacrjournals.org]

- 14. amyloid-a-protein-fragment-homo-sapiens.com [amyloid-a-protein-fragment-homo-sapiens.com]

The Cellular Target of SCH772984: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the cellular target of SCH772984, a potent and selective inhibitor of the mitogen-activated protein kinase (MAPK) pathway. The document details the inhibitor's mechanism of action, summarizes key quantitative data, and provides detailed protocols for relevant experimental procedures.

Executive Summary

This compound is a highly specific, dual-mechanism inhibitor of the extracellular signal-regulated kinases 1 and 2 (ERK1/2).[1][2][3][4][5][6][7] As central nodes in the MAPK/ERK signaling cascade, ERK1 and ERK2 are critical regulators of cell proliferation, differentiation, and survival. Dysregulation of this pathway is a hallmark of many human cancers, making ERK1/2 compelling therapeutic targets. This compound exhibits potent inhibitory activity against both ERK1 and ERK2 in the low nanomolar range and has demonstrated efficacy in cancer models, including those resistant to upstream inhibitors of the MAPK pathway.[2][7]

The Cellular Target: ERK1 and ERK2

The primary cellular targets of this compound are the serine/threonine kinases ERK1 (MAPK3) and ERK2 (MAPK1).[1][2][3][4][5][6][7] These kinases are the terminal effectors of the canonical RAS-RAF-MEK-ERK signaling pathway. Upon activation by upstream kinases MEK1 and MEK2 through dual phosphorylation on threonine and tyrosine residues within their activation loop (Thr202/Tyr204 in ERK1 and Thr185/Tyr187 in ERK2), ERK1/2 translocate to the nucleus to phosphorylate a multitude of transcription factors, leading to the regulation of gene expression involved in cell growth and division.

Mechanism of Action: A Dual Inhibitory Effect

This compound distinguishes itself from many other kinase inhibitors through its unique dual mechanism of action:

-

ATP-Competitive Inhibition: this compound is an ATP-competitive inhibitor, binding to the ATP-binding pocket of both ERK1 and ERK2, thereby preventing the phosphorylation of their downstream substrates.[2][3][4]

-

Inhibition of MEK-mediated Phosphorylation: Uniquely, this compound also allosterically hinders the phosphorylation and activation of ERK1/2 by their upstream activators, MEK1 and MEK2.[8][9][10] This is achieved by inducing a conformational change in the ERK protein that renders it a poor substrate for MEK. This dual mechanism leads to a more profound and sustained inhibition of the MAPK pathway.

Quantitative Data

The potency and selectivity of this compound have been extensively characterized. The following tables summarize key quantitative data.

Table 1: In Vitro Potency of this compound against ERK1 and ERK2

| Target | IC50 (nM) | Assay Type | Reference |

| ERK1 | 4 | Cell-free enzymatic assay | [1][2][3][4][5][7] |

| ERK2 | 1 | Cell-free enzymatic assay | [1][2][3][4][5][7] |

Table 2: Selectivity Profile of this compound (KINOMEscan)

A KINOMEscan against a panel of 300 kinases revealed high selectivity for ERK1/2. Only a few other kinases were inhibited with significantly lower potency at a concentration of 1 µM.

| Kinase | % Inhibition at 1 µM |

| ERK1 | >90% |

| ERK2 | >90% |

| JNK1 | <50% |

| Haspin | <50% |

| Other kinases | Minimal inhibition |

(Note: This table is a qualitative representation based on available data. For a complete list of screened kinases and their respective inhibition values, refer to the primary literature.)

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the MAPK/ERK signaling pathway and a general workflow for evaluating ERK inhibitors.

Caption: The MAPK/ERK signaling pathway and the dual inhibitory action of this compound.

Caption: A generalized experimental workflow for characterizing an ERK inhibitor like this compound.

Experimental Protocols

ERK1/2 IMAP Enzymatic Assay (for IC50 Determination)

This protocol describes a method to determine the in vitro IC50 of this compound against ERK1 and ERK2 kinases using the IMAP (Immobilized Metal Affinity-based Phosphorescence) technology.

Materials:

-

Purified active ERK1 or ERK2 enzyme

-

Fluorescently labeled substrate peptide for ERK1/2 (e.g., a derivative of myelin basic protein)

-

ATP

-

This compound

-

IMAP Binding Solution

-

Kinase reaction buffer (e.g., 20 mM HEPES pH 7.4, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35, 0.1 mg/ml BSA, 1 mM DTT)

-

384-well plates

Procedure:

-

Prepare serial dilutions of this compound in DMSO, and then dilute further in kinase reaction buffer.

-

Add 14 µL of diluted enzyme (e.g., 0.3 ng active ERK2 per reaction) to each well of a 384-well plate.

-

Add the diluted this compound or DMSO (vehicle control) to the wells containing the enzyme and incubate for a defined period (e.g., 15 minutes) at room temperature.

-

Initiate the kinase reaction by adding a solution of the substrate peptide and ATP.

-

Incubate the reaction for a specified time (e.g., 45 minutes) at room temperature.

-

Stop the reaction by adding 60 µL of IMAP Binding Solution.

-

Incubate for at least 30 minutes at room temperature to allow for the binding of the phosphorylated peptide to the IMAP beads.

-

Read the fluorescence polarization on a suitable plate reader.

-

Calculate the percent inhibition for each concentration of this compound and determine the IC50 value by fitting the data to a four-parameter logistic curve.

Cell Viability Assay (CellTiter-Glo®)

This protocol outlines the use of the CellTiter-Glo® Luminescent Cell Viability Assay to determine the effect of this compound on the viability of cancer cell lines.

Materials:

-

Cancer cell lines of interest

-

Complete cell culture medium

-

This compound

-

CellTiter-Glo® Reagent

-

Opaque-walled 96-well plates

Procedure:

-

Seed cells in a 96-well plate at a predetermined density (e.g., 4,000 cells/well) and allow them to adhere overnight.

-

Prepare serial dilutions of this compound in cell culture medium.

-

Treat the cells with the diluted this compound or DMSO (vehicle control) and incubate for a specified period (e.g., 4 days).

-

Equilibrate the plate to room temperature for approximately 30 minutes.

-

Add a volume of CellTiter-Glo® Reagent equal to the volume of culture medium in each well.

-

Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.

-

Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

-

Measure the luminescence using a luminometer.

-

Calculate the percent viability relative to the vehicle control and determine the EC50 value.

Western Blot for Phospho-ERK1/2 Inhibition

This protocol describes the detection of phosphorylated ERK1/2 levels in cells treated with this compound by Western blotting.

Materials:

-

Cancer cell lines

-

This compound

-

Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

-

Protein quantification assay (e.g., BCA assay)

-

SDS-PAGE gels and running buffer

-

PVDF or nitrocellulose membranes

-

Transfer buffer

-

Blocking buffer (e.g., 5% non-fat dry milk or 5% BSA in TBST)

-

Primary antibodies: rabbit anti-phospho-ERK1/2 (Thr202/Tyr204), rabbit anti-total ERK1/2

-

HRP-conjugated secondary antibody (e.g., anti-rabbit IgG)

-

Chemiluminescent substrate

Procedure:

-

Seed cells and treat with this compound at various concentrations for a specified time.

-

Lyse the cells in ice-cold lysis buffer.

-

Determine the protein concentration of each lysate.

-

Denature equal amounts of protein by boiling in SDS-PAGE sample buffer.

-

Separate the proteins by SDS-PAGE and transfer them to a membrane.

-

Block the membrane in blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody against phospho-ERK1/2 (e.g., at a 1:1000 dilution in blocking buffer) overnight at 4°C.

-

Wash the membrane three times with TBST.

-

Incubate with the HRP-conjugated secondary antibody (e.g., at a 1:2000 dilution in blocking buffer) for 1 hour at room temperature.

-

Wash the membrane three times with TBST.

-

Apply the chemiluminescent substrate and visualize the bands using an imaging system.

-

To control for protein loading, the membrane can be stripped and re-probed with an antibody against total ERK1/2.

Conclusion

This compound is a potent and highly selective dual-mechanism inhibitor of ERK1 and ERK2. Its ability to both block the catalytic activity of ERK and prevent its activation by MEK makes it a powerful tool for studying the MAPK pathway and a promising therapeutic candidate for cancers driven by this signaling cascade. The experimental protocols provided in this guide offer a starting point for researchers to further investigate the cellular effects of this important inhibitor.

References

- 1. dbbiotech.com [dbbiotech.com]

- 2. merckmillipore.com [merckmillipore.com]

- 3. pubcompare.ai [pubcompare.ai]

- 4. moleculardevices.com [moleculardevices.com]

- 5. High-Throughput Kinase Profiling: A More Efficient Approach towards the Discovery of New Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 6. tools.thermofisher.com [tools.thermofisher.com]

- 7. moleculardevices.com [moleculardevices.com]

- 8. Western blot analysis of phosphorylated (p)-ERK and ERK [bio-protocol.org]

- 9. moleculardevices.com [moleculardevices.com]

- 10. Assays - HMS LINCS Project [lincs.hms.harvard.edu]

SCH772984: A Technical Guide to a Potent and Selective ERK1/2 Inhibitor

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive technical overview of SCH772984, a highly potent and selective inhibitor of the extracellular signal-regulated kinases 1 and 2 (ERK1/2). This guide details its chemical structure, mechanism of action, and key experimental data, offering valuable insights for professionals engaged in oncology research and drug development.

Core Compound Details

This compound is a synthetic, organic small molecule renowned for its unique dual-mechanism inhibition of the MAPK signaling pathway.

| Property | Value | Reference |

| IUPAC Name | (3R)-1-[2-oxo-2-[4-[4-(2-pyrimidinyl)phenyl]-1-piperazinyl]ethyl]-N-[3-(4-pyridinyl)-1H-indazol-5-yl]-3-pyrrolidinecarboxamide | [1] |

| Molecular Formula | C₃₃H₃₃N₉O₂ | [1][2] |

| Molecular Weight | 587.67 g/mol | [2][3] |

| CAS Number | 942183-80-4 | [2] |

Chemical Structure

(Structure represented in SMILES format)[4]

Figure 1: 2D Chemical Structure of this compound (A visual representation of the molecule is typically displayed here.)

Synthesis

Mechanism of Action

This compound is a potent, ATP-competitive inhibitor that exhibits a unique dual mechanism of action against ERK1 and ERK2.[5]

-

Inhibition of Kinase Activity: It directly inhibits the catalytic function of active, phosphorylated ERK.[6]

-

Inhibition of Activation: Uniquely, it binds to unphosphorylated, inactive ERK, inducing a conformational change that prevents its phosphorylation and activation by the upstream kinase, MEK.[6][7][8]

This dual action ensures a more complete and sustained shutdown of the MAPK signaling cascade compared to inhibitors that only target the ATP-binding site.[6][7] this compound binds to a novel pocket in the inactive ERK isoform, which is associated with its slow binding kinetics and high selectivity.[9][10]

MAPK/ERK Signaling Pathway Inhibition

The diagram below illustrates the canonical MAPK/ERK signaling pathway and the points of inhibition by this compound.

Caption: MAPK/ERK signaling pathway and dual inhibition by this compound.

Quantitative Data

This compound demonstrates potent activity both in cell-free biochemical assays and in cell-based models, particularly those with BRAF or RAS mutations.

In Vitro Kinase Inhibition

| Target | IC₅₀ | Assay Type | Reference |

| ERK1 | 4 nM | Cell-free kinase assay | [2][3] |

| ERK2 | 1 nM | Cell-free kinase assay | [2][3] |

| MEK1 | >10 µM | Cell-free kinase assay |

Cellular Potency

| Cell Line | Genotype | IC₅₀ / EC₅₀ | Assay Type | Reference |

| A-375 | BRAF V600E | 4 nM | pERK2 Inhibition | |

| LOX | BRAF V600E | ~3-30 nM | pERK/pRSK Inhibition | |

| HCT-116 | KRAS G13D | Not specified | pERK/pRSK Inhibition | |

| BRAF-mutant lines | BRAF V600E | <500 nM (in 88% of lines) | Cell Viability | [3] |

| RAS-mutant lines | Various | <500 nM (in 49% of lines) | Cell Viability | [3] |

| RAW 264.7 | N/A | 0.44 µM | TNFα Production Inhibition |

In Vivo Efficacy

| Animal Model | Tumor Type | Dosage | Outcome | Reference |

| Nude Mice | LOX (BRAF V600E) Xenograft | 25 mg/kg, i.p., twice daily | 84% tumor regression | |

| Nude Mice | LOX (BRAF V600E) Xenograft | 50 mg/kg, i.p., twice daily | 98% tumor regression | |

| Nude Mice | MiaPaCa (KRAS) Xenograft | 50 mg/kg, i.p., twice daily | 36% tumor regression |

Experimental Protocols

The following sections detail common methodologies used to characterize the activity of this compound.

In Vitro Kinase Assay (IMAP-based)

This protocol describes a typical procedure for measuring the direct inhibitory effect of this compound on purified ERK1/2 enzymes.[3]

Caption: Workflow for a typical in vitro ERK kinase inhibition assay.

Methodology:

-

Compound Preparation: this compound is prepared in an 8-point serial dilution series in DMSO.[3]

-

Reaction Setup: 0.3 ng of purified active ERK2 (or ERK1) is added to each well of a 384-well plate containing the compound dilutions and incubated.[3]

-

Initiation: The kinase reaction is initiated by adding a solution of substrate peptide and ATP. The plate is gently shaken and incubated for 45 minutes at room temperature.[3]

-

Termination and Detection: The reaction is stopped by adding IMAP™ Binding Solution. After a 30-minute incubation to allow the fluorescently labeled phosphopeptides to bind to the IMAP beads, the plate is read on a fluorescence polarization plate reader.[3]

Cell Viability / Proliferation Assay

This protocol is used to determine the effect of this compound on the growth and viability of cancer cell lines.

Methodology:

-

Cell Seeding: Cancer cells (e.g., BRAF- or RAS-mutant lines) are seeded in 96-well plates at a density of approximately 4,000 cells per well.[2][3]

-

Treatment: After 24 hours, cells are treated with a serial dilution of this compound (e.g., 0.001-10 µM) or DMSO as a vehicle control. The final DMSO concentration is kept constant (e.g., 1%).[2][3]

-

Incubation: Cells are incubated with the compound for 4 to 5 days.[2][3]

-

Viability Measurement: Cell viability is assessed using a luminescence-based assay, such as CellTiter-Glo® or ViaLight™, which measures ATP content as an indicator of metabolically active cells.[2][3]

-

Data Analysis: Luminescence is read on a microplate reader, and IC₅₀ values are calculated by plotting percent viability against the log of the compound concentration.

Western Blot Analysis for Target Engagement

This method is used to confirm that this compound inhibits the phosphorylation of ERK and its downstream substrates within the cell.

Methodology:

-

Cell Treatment: Cells (e.g., LOX melanoma cells) are treated with increasing concentrations of this compound for a specified time (e.g., 4 or 24 hours).

-

Lysate Preparation: Cells are harvested and lysed to extract total protein.

-

Protein Quantification: The total protein concentration in each lysate is determined using a standard method (e.g., BCA assay).

-

SDS-PAGE and Transfer: Equal amounts of protein from each sample are separated by size via SDS-polyacrylamide gel electrophoresis and then transferred to a PVDF or nitrocellulose membrane.

-

Immunoblotting: The membrane is blocked and then incubated with primary antibodies specific for phosphorylated ERK (p-ERK), total ERK, phosphorylated RSK (p-RSK), and total RSK. An antibody against a housekeeping protein (e.g., actin) is used as a loading control.[5]

-

Detection: After incubation with appropriate secondary antibodies, the protein bands are visualized using a chemiluminescence detection system. A dose-dependent decrease in p-ERK and p-RSK levels indicates effective target engagement.

Conclusion

This compound is a pivotal research tool and a precursor to clinical candidates due to its potent, selective, and dual-mechanism inhibition of ERK1/2. It effectively suppresses the MAPK pathway in cancer cells, including those resistant to upstream inhibitors of BRAF and MEK.[3] The comprehensive data and protocols presented in this guide serve as a valuable resource for researchers investigating MAPK pathway signaling and developing next-generation targeted cancer therapies.

References

- 1. Development of MK-8353, an orally administered ERK1/2 inhibitor, in patients with advanced solid tumors - PMC [pmc.ncbi.nlm.nih.gov]

- 2. This compound | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]

- 3. Synthesis and antitumor activity of novel pyrimidinyl pyrazole derivatives. III. Synthesis and antitumor activity of 3-phenylpiperazinyl-1-trans-propenes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. (3R)-1-[2-oxo-2-[4-(4-pyrimidin-2-ylphenyl)piperazin-1-yl]ethyl]-N-(3-pyridin-4-yl-1H-indazol-5-yl)pyrrolidin-1-ium-3-carboxamide | C33H34N9O2+ | CID 117072203 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Synthesis and properties of 1-aryl(pyrimidinyl)-piperazinylalkyl derivatives of ethyl 3-phenyl-7-methyl-2,4-dioxo-1,2,3,4-tetrahydropyrido[2,3-d] pyrimidine-5-carboxylate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. aacrjournals.org [aacrjournals.org]

- 7. Synthesis of a Novel 1,3,4-Oxadiazole Derivative with Piperazine and Phenoxypropanol Functionalities - PMC [pmc.ncbi.nlm.nih.gov]

- 8. ijmcmed.org [ijmcmed.org]

- 9. A unique inhibitor binding site in ERK1/2 is associated with slow binding kinetics - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Synthesis of substituted 3-amino-N-phenyl-1H-indazole-1-carboxamides endowed with antiproliferative activity - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Pharmacological Properties of SCH772984

For Researchers, Scientists, and Drug Development Professionals

Abstract

SCH772984 is a potent and highly selective, first-in-class inhibitor of the extracellular signal-regulated kinases 1 and 2 (ERK1/2). It exhibits a unique dual mechanism of action, inhibiting both the kinase activity of ERK1/2 and their activation by upstream mitogen-activated protein kinase kinases (MEKs). This dual inhibition leads to a profound and sustained suppression of the MAPK signaling pathway, a critical driver in many human cancers. Preclinical studies have demonstrated significant antitumor activity of this compound in various cancer models, including those with BRAF and RAS mutations, and importantly, in models that have developed resistance to BRAF and MEK inhibitors. While its own development has been hampered by poor pharmacokinetic properties, this compound remains a critical tool compound for elucidating the role of ERK signaling in cancer and for the development of next-generation ERK inhibitors. This guide provides a comprehensive overview of the pharmacological properties of this compound, including its mechanism of action, preclinical efficacy, and the experimental methodologies used for its characterization.

Mechanism of Action

This compound exerts its inhibitory effect on the MAPK pathway through a dual mechanism that targets ERK1 and ERK2.[1][2][3]

-

Inhibition of Kinase Activity: this compound is an ATP-competitive inhibitor that binds to the active site of ERK1 and ERK2, preventing the phosphorylation of their downstream substrates, such as p90 ribosomal S6 kinase (RSK).

-

Prevention of MEK-mediated Activation: Uniquely, this compound also binds to unphosphorylated, inactive ERK1/2, inducing a conformational change that prevents their phosphorylation and activation by MEK1/2.[4][5] This dual action ensures a more complete and durable blockade of the ERK signaling cascade.

This dual mechanism is critical for overcoming the feedback reactivation of the MAPK pathway often observed with upstream inhibitors like BRAF and MEK inhibitors.

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the MAPK signaling pathway, the points of inhibition by various targeted therapies, including this compound, and a general workflow for evaluating its efficacy.

Quantitative Data Summary

The following tables summarize the key quantitative data for this compound, providing a comparative overview of its potency and efficacy.

Table 1: In Vitro Potency

| Target | Assay Type | IC50 (nM) | Reference(s) |

| ERK1 | Cell-free kinase assay | 4 | [6] |

| ERK2 | Cell-free kinase assay | 1 | [6] |

Table 2: Cellular Efficacy

| Cell Line Context | Metric | Value (nM) | Reference(s) |

| BRAF-mutant cell lines | EC50 | <500 (in ~88% of lines) | |

| RAS-mutant cell lines | EC50 | <500 (in ~49% of lines) | |

| BRAF-mutant melanoma | IC50 | <1000 (in 71% of lines) | [7] |

| NRAS-mutant melanoma | IC50 | <1000 (in 78% of lines) | [7] |

| BRAF/NRAS wild-type melanoma | IC50 | <1000 (in 71% of lines) | [7] |

| HCT116 (KRAS mutant) | LD50 | 150 | [5] |

Table 3: In Vivo Antitumor Activity

| Xenograft Model | Dosing | Outcome | Reference(s) |

| LOX (BRAF V600E) Melanoma | 12.5 mg/kg, i.p., twice daily, 14 days | 17% tumor regression | [8] |

| LOX (BRAF V600E) Melanoma | 25 mg/kg, i.p., twice daily, 14 days | 84% tumor regression | [8] |

| LOX (BRAF V600E) Melanoma | 50 mg/kg, i.p., twice daily, 14 days | 98% tumor regression | [8] |

| MiaPaCa (KRAS mutant) Pancreatic | 25 mg/kg, i.p., twice daily | 9% tumor regression | [9] |

| MiaPaCa (KRAS mutant) Pancreatic | 50 mg/kg, i.p., twice daily | 36% tumor regression | [9] |

Table 4: Kinase Selectivity Profile

| Kinase | Inhibition at 1 µM | Reference(s) |

| Panel of ~300 kinases | >50% inhibition for only 7 kinases | [10] |

| Panel of 456 kinases | High specificity for ERK1/2 with few off-targets of significantly weaker affinity | [11] |

| MEK1, MEK2, BRAF, CRAF | No direct inhibition |

Pharmacokinetics

Mechanisms of Resistance

Acquired resistance to this compound has been studied in vitro. The primary mechanism of resistance identified is a gatekeeper mutation in ERK1.

-

ERK1 G186D Mutation: Prolonged exposure of KRAS-mutant colorectal cancer cells (HCT-116) to this compound led to the emergence of a glycine to aspartic acid substitution at position 186 (G186D) in the DFG motif of ERK1.[12] This mutation is believed to sterically hinder the binding of this compound to ERK1, thereby rendering the cells resistant to the drug's effects.[12]

Experimental Protocols

Biochemical Kinase Assay (ERK1/2 Inhibition)

-

Objective: To determine the in vitro inhibitory activity of this compound against purified ERK1 and ERK2.

-

Methodology:

-

Purified active ERK1 or ERK2 enzyme is diluted in kinase buffer.

-

This compound is serially diluted to create a concentration gradient.

-

The enzyme is pre-incubated with this compound in a 384-well plate for a defined period (e.g., 45 minutes) at room temperature.

-

The kinase reaction is initiated by the addition of a substrate peptide and ATP.

-

The reaction is allowed to proceed for a specified time and then stopped.

-

The amount of phosphorylated substrate is quantified using a suitable detection method, such as IMAP (Immobilized Metal Affinity-based Phosphorescence) or a time-resolved fluorescence (TRF) assay.[13]

-

IC50 values are calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

-

Cell Viability and Proliferation Assays

-

Objective: To assess the effect of this compound on the growth and viability of cancer cell lines.

-

Methodology:

-

Cancer cells are seeded in 96-well plates at a predetermined density (e.g., 4,000 cells/well) and allowed to adhere overnight.

-

Cells are treated with a range of concentrations of this compound or a vehicle control (e.g., DMSO).

-

After a defined incubation period (e.g., 4-5 days), cell viability is assessed using a luminescent-based assay such as CellTiter-Glo or ViaLight, which measures ATP content as an indicator of metabolically active cells.

-

Alternatively, resazurin-based assays can be used, where the reduction of resazurin to the fluorescent resorufin by viable cells is measured.[11]

-

IC50 or EC50 values are determined by fitting the dose-response data to a sigmoidal curve.

-

Western Blotting for Target Engagement

-

Objective: To confirm the inhibition of ERK signaling in cells treated with this compound.

-

Methodology:

-

Cells are treated with various concentrations of this compound for a specified duration (e.g., 4 or 24 hours).

-

Cells are lysed, and protein concentrations are determined.

-

Equal amounts of protein are separated by SDS-PAGE and transferred to a nitrocellulose or PVDF membrane.

-

The membrane is blocked and then incubated with primary antibodies specific for phosphorylated ERK (pERK), total ERK, phosphorylated RSK (pRSK), and total RSK. A loading control antibody (e.g., β-actin or GAPDH) is also used.

-

The membrane is then incubated with appropriate secondary antibodies conjugated to a detection enzyme (e.g., HRP).

-

The protein bands are visualized using a chemiluminescent substrate and an imaging system.

-

In Vivo Xenograft Studies

-

Objective: To evaluate the antitumor efficacy of this compound in a living organism.

-

Methodology:

-

Human cancer cells (e.g., LOX melanoma or MiaPaCa pancreatic) are subcutaneously injected into immunocompromised mice (e.g., nude mice).

-

Tumors are allowed to grow to a palpable size.

-

Mice are randomized into treatment and control groups.

-

This compound is administered, typically via intraperitoneal (i.p.) injection, at various doses and schedules (e.g., twice daily for 14 days).[8][9] The control group receives a vehicle solution.

-

Tumor volume and body weight are measured regularly throughout the study.

-

At the end of the study, tumors may be excised for pharmacodynamic analysis (e.g., Western blotting for pERK).

-

Identification of Resistance Mutations

-

Objective: To identify genetic mutations that confer resistance to this compound.

-

Methodology:

-

A sensitive cell line (e.g., HCT-116) is cultured in the continuous presence of increasing concentrations of this compound over a prolonged period (e.g., several months) to select for resistant clones.

-

Genomic DNA is isolated from both the parental sensitive cells and the resistant clones.

-

The coding regions of key genes in the MAPK pathway (e.g., ERK1, ERK2, MEK1, MEK2, BRAF, KRAS) are amplified using PCR.

-

The PCR products are then sequenced (e.g., Sanger sequencing or next-generation sequencing) to identify any acquired mutations in the resistant cells compared to the parental cells.

-

Combination Therapies and Future Directions

Given its mechanism of action, this compound has been investigated in combination with other targeted agents. For instance, combining this compound with BRAF inhibitors has shown synergistic effects in BRAF-mutant melanoma cell lines and can delay the onset of acquired resistance.[7] Combination with PI3K/mTOR inhibitors has also demonstrated enhanced antitumor activity in preclinical models of pancreatic cancer.

While the poor pharmacokinetic profile of this compound has precluded its direct clinical development, it has been instrumental in validating ERK as a therapeutic target and has paved the way for the development of orally bioavailable ERK inhibitors, such as MK-8353.[6][7] The insights gained from studying this compound continue to inform the clinical development of this newer generation of ERK inhibitors, both as monotherapies and in combination regimens, for the treatment of MAPK-driven cancers, particularly in the context of resistance to upstream inhibitors.

References

- 1. This compound | ERK inhibitor | TargetMol [targetmol.com]

- 2. aacrjournals.org [aacrjournals.org]

- 3. aacrjournals.org [aacrjournals.org]

- 4. medchemexpress.com [medchemexpress.com]

- 5. Development of MK-8353, an orally administered ERK1/2 inhibitor, in patients with advanced solid tumors - PMC [pmc.ncbi.nlm.nih.gov]

- 6. files.core.ac.uk [files.core.ac.uk]

- 7. amyloid-a-protein-fragment-homo-sapiens.com [amyloid-a-protein-fragment-homo-sapiens.com]

- 8. Synergistic Inhibition of Kinase Pathways Overcomes Resistance of Colorectal Cancer Spheroids to Cyclic Targeted Therapies - PMC [pmc.ncbi.nlm.nih.gov]

- 9. aacrjournals.org [aacrjournals.org]

- 10. researchgate.net [researchgate.net]

- 11. selleckchem.com [selleckchem.com]

- 12. Antitumor activity of the ERK inhibitor SCH722984 against BRAF mutant, NRAS mutant and wild-type melanoma - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Phenotypic characterization of a comprehensive set of MAPK1/ERK2 missense mutants - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Early Preclinical Studies of SCH772984

Audience: Researchers, scientists, and drug development professionals.

This technical guide provides a comprehensive overview of the early preclinical data for SCH772984, a pioneering inhibitor of the extracellular signal-regulated kinases 1 and 2 (ERK1/2). The document details its mechanism of action, in vitro and in vivo efficacy, and its significant activity in models of acquired resistance to upstream MAPK pathway inhibitors. All quantitative data is summarized in structured tables, and key experimental protocols are described in detail. Visual diagrams generated using the DOT language are provided to illustrate critical signaling pathways and experimental workflows.

Introduction: Targeting the Terminus of the MAPK Pathway

The Ras-Raf-MEK-ERK mitogen-activated protein kinase (MAPK) cascade is a central signaling pathway that governs cell proliferation, differentiation, and survival.[1][2] The high frequency of activating mutations in genes such as BRAF and RAS in human cancers establishes this pathway as a critical therapeutic target.[2] While selective inhibitors of BRAF and MEK have demonstrated significant clinical efficacy, particularly in BRAF-mutant melanoma, their effectiveness is often limited by the development of acquired resistance.[2][3][4] A common resistance mechanism involves the reactivation of the MAPK pathway, leading to restored ERK signaling.[2][3]

This clinical challenge underscored the need for direct inhibitors of the terminal kinases in the cascade, ERK1 and ERK2. This compound emerged from these efforts as a potent, selective, and first-in-class ERK1/2 inhibitor with a unique dual mechanism of action.[2][5][6] This guide synthesizes the foundational preclinical studies that characterized its activity and established its potential for overcoming resistance to other MAPK inhibitors.

Mechanism of Action

This compound exhibits a novel, dual mechanism of action that distinguishes it from typical ATP-competitive kinase inhibitors.[5][6] It not only inhibits the catalytic activity of both active, phosphorylated ERK (pERK) and inactive, unphosphorylated ERK, but it also prevents the upstream kinase MEK from phosphorylating and activating ERK.[5][6][7] This is achieved through a unique binding mode that induces a novel pocket in the kinase, created by an inactive conformation of the phosphate-binding loop and an outward tilt of the αC helix.[1] This dual action is predicted to lead to a more complete and durable suppression of MAPK pathway signaling.[5][6]

Caption: Dual mechanism of this compound on the MAPK pathway.

Quantitative Data Summary

The preclinical efficacy of this compound has been quantified through biochemical assays, cell-based proliferation studies, and in vivo tumor models.

| Kinase | IC50 (nM) | Assay Type | Reference |

| ERK1 | 4 | Cell-free enzymatic | [8][9][10] |

| ERK2 | 1 | Cell-free enzymatic | [8][9][10] |

| MEK1 | >10,000 | Cell-free enzymatic | [8] |

| Haspin | 398 | Enzymatic | [1] |

| JNK1 | 1080 | Enzymatic | [1] |

| Cell Line | Cancer Type | Mutation Status | IC50 / EC50 (µM) | Reference |

| BRAF-Mutant | ||||

| LOX | Melanoma | BRAF V600E | <0.5 | [8] |

| A375 | Melanoma | BRAF V600E | <1 | [7] |

| M238 | Melanoma | BRAF V600E | <1 | [7] |

| RKO | Colorectal | BRAF V600E | <0.5 | [11] |

| General Panel | Various | BRAF-Mutant | EC50 <0.5 in ~88% of lines | [8][12] |

| RAS-Mutant | ||||

| MiaPaCa | Pancreatic | KRAS G12C | <0.5 | [11] |

| HCT116 | Colorectal | KRAS G13D | <0.5 | [11] |

| General Panel | Various | RAS-Mutant | EC50 <0.5 in ~49% of lines | [8][12] |

| Wild-Type (BRAF/RAS) | ||||

| M285 | Melanoma | WT | <1 | [7] |

| M257 | Melanoma | WT | 1-2 (Intermediate) | [7] |

| BRAF/MEK Inhibitor Resistant | ||||

| A375BR | Melanoma | BRAF V600E, PLX4032-Resistant | Potent (similar to parental) | [11] |

| RKOMR | Colorectal | BRAF V600E, GSK1120212-Resistant | Potent (similar to parental) | [11] |

| A101D BR+MR | Melanoma | BRAF V600E, BRAFi+MEKi-Resistant | Potent | [11] |

| Model (Cell Line) | Cancer Type | Mutation Status | Dose & Schedule | Outcome | Reference |

| LOX | Melanoma | BRAF V600E | 12.5 mg/kg, i.p., BID, 14d | 17% Tumor Regression | [11][12] |

| LOX | Melanoma | BRAF V600E | 25 mg/kg, i.p., BID, 14d | 84% Tumor Regression | [11][12] |

| LOX | Melanoma | BRAF V600E | 50 mg/kg, i.p., BID, 14d | 98% Tumor Regression | [3][11][12] |

| MiaPaCa | Pancreatic | KRAS G12C | 25 mg/kg, i.p., BID | 9% Tumor Regression | [11] |

| MiaPaCa | Pancreatic | KRAS G12C | 50 mg/kg, i.p., BID | 36% Tumor Regression | [11][12] |

Activity in Drug-Resistant Models

A key finding from early preclinical studies was the potent activity of this compound in cancer models that had developed resistance to BRAF inhibitors (e.g., vemurafenib/PLX4032) and MEK inhibitors (e.g., trametinib/GSK1120212).[2][11] It demonstrated equal potency in parental (naïve) and inhibitor-resistant cell lines, including those resistant to the combination of BRAF and MEK inhibitors.[8][11] This efficacy stems from its ability to directly target the reactivated ERK, bypassing the upstream resistance mechanisms.

Caption: this compound overcomes upstream inhibitor resistance.

Experimental Protocols

Detailed methodologies were crucial for establishing the preclinical profile of this compound.

The inhibitory activity of this compound against purified ERK1 and ERK2 was determined using a biochemical assay.

-

Enzyme Preparation: Purified, active recombinant ERK1 or ERK2 enzyme was diluted in kinase buffer.

-

Compound Incubation: The enzyme was added to 384-well plates and incubated with serially diluted this compound to allow for inhibitor binding.

-

Reaction Initiation: The kinase reaction was initiated by adding a solution containing a substrate peptide and ATP.

-

Incubation: The reaction plates were incubated at room temperature for a defined period (e.g., 45 minutes) to allow for substrate phosphorylation.

-

Detection: The reaction was stopped, and the amount of phosphorylated substrate was quantified, often using mobility shift assays or fluorescence-based technologies like IMAP.

-

IC50 Calculation: Data were plotted as percent inhibition versus inhibitor concentration, and IC50 values were calculated using a nonlinear regression model.[10]

The anti-proliferative effect of this compound on cancer cell lines was assessed to determine cellular potency.

-

Cell Plating: Human tumor cell lines were seeded into 96-well plates and allowed to adhere overnight.

-

Compound Treatment: Cells were treated with a range of this compound concentrations (e.g., 0-10 µM) for a period of 72 to 120 hours.[7]

-

Viability Measurement: After the incubation period, cell viability was measured using a luminescent-based assay (e.g., CellTiter-Glo) or a colorimetric assay (e.g., MTT).[10][13]

-

IC50/EC50 Calculation: Luminescence or absorbance readings were normalized to vehicle-treated controls. The resulting dose-response curves were used to calculate the 50% inhibitory concentration (IC50) or effective concentration (EC50).[7][13]

This method was used to confirm that this compound inhibited its target and downstream signaling in cells.

-

Cell Treatment: Cancer cells (e.g., LOX melanoma cells) were treated with increasing concentrations of this compound for a specified time (e.g., 4 or 24 hours).[11][12]

-

Lysate Preparation: Cells were harvested and lysed to extract total protein.

-

Protein Quantification: Protein concentration in the lysates was determined to ensure equal loading.

-

Electrophoresis and Transfer: Equal amounts of protein were separated by SDS-PAGE and transferred to a membrane (e.g., PVDF).

-

Immunoblotting: The membrane was probed with primary antibodies specific for phosphorylated proteins (p-ERK, p-RSK) and total proteins (total ERK, total RSK) as loading controls.

-

Detection: Membranes were incubated with secondary antibodies conjugated to an enzyme (e.g., HRP), and bands were visualized using a chemiluminescent substrate. The intensity of the bands indicates the level of protein phosphorylation.[11][12]

Animal models were used to evaluate the antitumor activity of this compound in a physiological context.

Caption: Workflow for a typical in vivo xenograft efficacy study.

-

Animal Model: Female nude mice were used, which lack a thymus and can accept human tumor xenografts.[11]

-

Tumor Implantation: Human cancer cells (e.g., LOX or MiaPaCa) were implanted subcutaneously.[11]

-

Tumor Growth and Randomization: Tumors were allowed to grow to a palpable size (e.g., >100 mm³), after which mice were randomized into treatment and vehicle control groups.[11]

-

Dosing: this compound was administered, typically via intraperitoneal (i.p.) injection, twice daily (BID) for a set period, such as 14 days.[11][12]

-

Efficacy Assessment: Tumor volume was measured regularly using calipers. Animal body weight and general health were monitored to assess toxicity.[11]

-

Endpoint Analysis: At the end of the study, the percent tumor growth inhibition or regression relative to the control group was calculated. For pharmacodynamic (PD) assessment, tumors were sometimes harvested after the last dose to measure levels of p-ERK via Western blot, confirming target engagement in vivo.[11]

Conclusion

The early preclinical studies of this compound successfully characterized it as a potent and highly selective inhibitor of ERK1/2. Its novel dual mechanism of action, robust anti-proliferative activity in BRAF- and RAS-mutant cancer cell lines, and particularly its profound efficacy in models of acquired resistance to BRAF and MEK inhibitors, established a strong rationale for the clinical development of ERK inhibitors.[2] While this compound itself had poor oral bioavailability, limiting its clinical progression, the data generated from its study provided critical proof-of-concept and paved the way for second-generation, orally bioavailable ERK inhibitors like MK-8353.[5][14] These foundational studies remain a cornerstone for researchers in the field of MAPK-targeted cancer therapy.

References

- 1. A unique inhibitor binding site in ERK1/2 is associated with slow binding kinetics - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Discovery of a novel ERK inhibitor with activity in models of acquired resistance to BRAF and MEK inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. amyloid-a-protein-fragment-homo-sapiens.com [amyloid-a-protein-fragment-homo-sapiens.com]

- 4. aacrjournals.org [aacrjournals.org]

- 5. This compound | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]

- 6. This compound | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]

- 7. Antitumor activity of the ERK inhibitor SCH722984 against BRAF mutant, NRAS mutant and wild-type melanoma - PMC [pmc.ncbi.nlm.nih.gov]

- 8. selleckchem.com [selleckchem.com]

- 9. mdpi.com [mdpi.com]

- 10. This compound | ERK inhibitor | TargetMol [targetmol.com]

- 11. researchgate.net [researchgate.net]

- 12. file.medchemexpress.com [file.medchemexpress.com]

- 13. Long-term ERK Inhibition in KRAS-mutant Pancreatic Cancer Is Associated with MYC Degradation and Senescence-like Growth Suppression - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Development of MK-8353, an orally administered ERK1/2 inhibitor, in patients with advanced solid tumors - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the SCH772984 Binding Site on ERK2

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of the binding interaction between the highly selective ERK1/2 inhibitor, SCH772984, and its target protein, Extracellular signal-regulated kinase 2 (ERK2). Understanding this unique binding mechanism is crucial for the development of next-generation kinase inhibitors with improved specificity and efficacy.

The Dual-Mechanism of Action of this compound

This compound is a potent and selective inhibitor of ERK1 and ERK2.[1][2] Unlike traditional ATP-competitive kinase inhibitors, this compound exhibits a dual mechanism of action. It not only inhibits the catalytic activity of ERK1/2 but also prevents their phosphorylation by upstream kinases, MEK1/2.[3][4][5] This dual action leads to a more complete shutdown of the MAPK signaling pathway, which is often dysregulated in various cancers.[4][6]

The Unique Binding Pocket of this compound on ERK2

X-ray crystallography studies have revealed that this compound binds to ERK2 in a novel induced allosteric pocket located adjacent to the ATP-binding site.[7][8][9] This binding mode is distinct from typical Type I and Type II kinase inhibitors. The formation of this pocket is a result of a conformational change in ERK2 induced by the binding of this compound.[7]

The key features of this interaction are:

-

Induced Allosteric Pocket: this compound binding prompts the formation of a previously unobserved pocket. This pocket is created by an inactive conformation of the phosphate-binding loop (P-loop) and an outward tilt of the αC helix.[7][8][9]

-

Hinge Binding: The indazole moiety of this compound acts as a hinge-binding motif, a common feature in kinase inhibitors.[7]

-

Piperazine-phenyl-pyrimidine Accommodation: The extended piperazine-phenyl-pyrimidine portion of this compound is accommodated within the newly formed allosteric pocket.[7][8]

This unique binding mode is associated with a slow inhibitor off-rate, contributing to its prolonged on-target activity.[7]

Quantitative Data for this compound Inhibition

The inhibitory activity of this compound against ERK1 and ERK2 has been quantified using various biochemical and cellular assays.

| Parameter | Target | Value | Assay Type | Reference |

| IC50 | ERK1 | 4 nM | Cell-free kinase assay | [1][2] |

| IC50 | ERK2 | 1 nM | Cell-free kinase assay | [1][2] |

| IC50 | ERK1 | 8.3 nM | Enzymatic assay | [7] |

| IC50 | ERK2 | 2.7 nM | Enzymatic assay | [7] |

| EC50 | BRAF-mutant cell lines | <500 nM | Cell proliferation assay | [1] |

| EC50 | RAS-mutant cell lines | <500 nM | Cell proliferation assay | [1] |

Experimental Protocols

The elucidation of the this compound binding site and its mechanism of action involved several key experimental techniques.

X-Ray Crystallography

To determine the three-dimensional structure of the ERK2-SCH772984 complex, X-ray crystallography was employed.

Methodology:

-

Protein Expression and Purification: Human ERK2 protein is expressed in E. coli and purified to homogeneity.

-

Co-crystallization: The purified ERK2 protein is incubated with a molar excess of this compound to allow for complex formation.

-

Crystallization: The ERK2-SCH772984 complex is crystallized using vapor diffusion techniques.

-

Data Collection: X-ray diffraction data are collected from the crystals at a synchrotron source.

-

Structure Determination and Refinement: The diffraction data are processed to determine the electron density map and build the atomic model of the complex. The structure is then refined to high resolution.[8]

Kinase Inhibition Assays

To quantify the inhibitory potency of this compound, various kinase assays are performed.

Methodology (Example: TRF Assay):

-

Reagents: Purified active ERK1 or ERK2 enzyme, a suitable substrate peptide, ATP, and this compound at various concentrations.

-

Reaction Setup: The enzyme is incubated with varying concentrations of this compound in a microplate well.

-

Initiation: The kinase reaction is initiated by the addition of the substrate peptide and ATP.

-

Incubation: The reaction is allowed to proceed for a defined period at room temperature.

-

Detection: The amount of phosphorylated substrate is quantified using a time-resolved fluorescence (TRF) reader.

-

Data Analysis: The IC50 values are calculated by plotting the percentage of inhibition against the inhibitor concentration.[3]

Cellular Assays (Western Blotting)

To assess the effect of this compound on ERK signaling within a cellular context, Western blotting is utilized.

Methodology:

-

Cell Culture and Treatment: Cancer cell lines with activated MAPK pathways (e.g., BRAF or RAS mutant) are cultured. The cells are then treated with increasing concentrations of this compound for a specific duration.

-

Cell Lysis: The cells are lysed to extract total cellular proteins.

-

Protein Quantification: The protein concentration of the lysates is determined.

-

SDS-PAGE and Transfer: Equal amounts of protein are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transferred to a membrane.

-

Immunoblotting: The membrane is probed with primary antibodies specific for phosphorylated ERK (pERK), total ERK, phosphorylated RSK (pRSK), and total RSK.

-

Detection: The primary antibodies are detected using secondary antibodies conjugated to a reporter enzyme, and the protein bands are visualized.[10]

Visualizations

Signaling Pathway

Caption: The RAS-RAF-MEK-ERK signaling pathway and the inhibitory action of this compound.

Experimental Workflow

Caption: Workflow for characterizing the this compound binding site on ERK2.

Logical Relationship

Caption: The logical cascade of this compound's interaction with and inhibition of ERK2.

References

- 1. selleckchem.com [selleckchem.com]

- 2. mdpi.com [mdpi.com]

- 3. aacrjournals.org [aacrjournals.org]

- 4. This compound | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]

- 5. This compound | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]

- 6. spandidos-publications.com [spandidos-publications.com]

- 7. A unique inhibitor binding site in ERK1/2 is associated with slow binding kinetics - PMC [pmc.ncbi.nlm.nih.gov]

- 8. rcsb.org [rcsb.org]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

The Role of SCH772984 in the MAPK Signaling Pathway: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

The Mitogen-Activated Protein Kinase (MAPK) signaling pathway is a critical regulator of cell proliferation, differentiation, and survival. Its dysregulation, often driven by mutations in key components like BRAF and RAS, is a hallmark of many cancers. While inhibitors targeting upstream components such as BRAF and MEK have shown clinical efficacy, the development of resistance, frequently through reactivation of the pathway, remains a significant challenge. SCH772984, a potent and selective inhibitor of the terminal kinases ERK1 and ERK2, represents a promising therapeutic strategy to overcome both intrinsic and acquired resistance to upstream MAPK pathway inhibitors. This technical guide provides an in-depth overview of the mechanism of action of this compound, a compilation of its quantitative data, detailed experimental protocols for its characterization, and visual representations of its role in the MAPK pathway and associated experimental workflows.

Mechanism of Action of this compound

This compound is a novel, ATP-competitive small molecule inhibitor of ERK1 and ERK2.[1][2] What distinguishes this compound from many other kinase inhibitors is its dual mechanism of action.[3][4] Not only does it bind to the ATP-binding pocket of active, phosphorylated ERK, thereby inhibiting its catalytic activity, but it also binds to the unphosphorylated, inactive form of ERK1/2.[5][6] This binding induces a conformational change that prevents the upstream kinase MEK from phosphorylating and activating ERK.[7][8] This dual action leads to a more complete and sustained suppression of MAPK pathway signaling.[3][6]

By directly targeting the final kinase in the cascade, this compound effectively blocks the phosphorylation of downstream substrates, such as p90 ribosomal S6 kinase (RSK), which are crucial for cell proliferation and survival.[1][7] This mechanism allows this compound to be effective in cancer cells with BRAF or RAS mutations, including those that have developed resistance to BRAF and/or MEK inhibitors.[1][4]

Quantitative Data for this compound

The following tables summarize the key quantitative data for this compound, providing a comparative overview of its potency and efficacy across various assays and cell lines.

Table 1: In Vitro Kinase Inhibition

| Target | IC50 (nM) | Assay Type | Reference |

| ERK1 | 4 | Cell-free enzymatic assay | [1][2][9] |

| ERK2 | 1 | Cell-free enzymatic assay | [1][2][9] |

| ERK1 | 8.3 | Enzymatic assay | [10] |

| ERK2 | 2.7 | Enzymatic assay | [10] |

Table 2: Cellular Potency in Cancer Cell Lines

| Cell Line | Genotype | IC50 / EC50 (µM) | Assay Type | Reference |

| A375 | BRAF V600E | 0.004 | Phospho-ERK2 levels | [1] |

| BRAF-mutant lines (panel) | BRAF mutant | <0.5 (in ~88% of lines) | Cell viability | [1][7] |

| RAS-mutant lines (panel) | RAS mutant | <0.5 (in ~49% of lines) | Cell viability | [1][7] |

| NRAS-mutant melanoma (11 of 14 lines) | NRAS mutant | <1 | Cell viability | [2] |

| BRAF-mutant melanoma (15 of 21 lines) | BRAF mutant | <1 | Cell viability | [11][12] |

| NRAS-mutant melanoma (11 of 14 lines) | NRAS mutant | <1 | Cell viability | [11][12] |

| Wild-type melanoma (5 of 7 lines) | Wild-type | <1 | Cell viability | [11][12] |

| H727 (parental) | - | 0.135 | Cell viability | [13] |

| H727/SCH (resistant) | - | >1 | Cell viability | [13] |

Table 3: In Vivo Efficacy in Xenograft Models

| Xenograft Model | Genotype | Dosing Regimen | Tumor Growth Inhibition/Regression | Reference |

| LOX Melanoma | BRAF V600E | 50 mg/kg, i.p., twice daily for 14 days | 98% tumor regression | [7][14] |

| MiaPaCa Pancreatic | KRAS mutant | 50 mg/kg, i.p., twice daily | 36% tumor regression | [7][14] |

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the activity of this compound.

In Vitro Kinase Assay (ERK1/2 IMAP Enzymatic Assay)

This protocol is adapted from methodologies described in the literature to determine the direct inhibitory effect of this compound on ERK1 and ERK2 activity.[1][15]

Materials:

-

Purified active ERK1 or ERK2 enzyme

-

This compound

-

Substrate peptide

-

ATP

-

384-well plates

-

IMAP Binding Solution (e.g., from Molecular Devices)

-

Plate reader capable of fluorescence polarization

Procedure:

-

Prepare serial dilutions of this compound in DMSO. A typical 8-point dilution curve is recommended.

-

Add 14 µL of diluted enzyme (e.g., 0.3 ng of active ERK2 per reaction) to each well of a 384-well plate.

-

Add the this compound dilutions to the wells and incubate for a defined period (e.g., 45 minutes) at room temperature to allow for compound-enzyme binding.

-

Initiate the kinase reaction by adding a solution containing the substrate peptide and ATP.

-

Incubate the reaction mixture for 45 minutes at room temperature.

-

Stop the reaction by adding 60 µL of IMAP Binding Solution. This solution contains beads that bind to the phosphorylated substrate.

-

Incubate for an additional 30 minutes at room temperature to allow for complete binding.

-

Read the plate on a suitable plate reader to measure fluorescence polarization. The signal is proportional to the amount of phosphorylated substrate.

-

Calculate IC50 values by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Cell Viability/Proliferation Assay

This protocol outlines a general procedure for assessing the effect of this compound on cancer cell proliferation and viability.[1][15]

Materials:

-

Cancer cell lines of interest (e.g., BRAF-mutant, RAS-mutant)

-

Complete cell culture medium

-

This compound

-

96-well cell culture plates

-

Cell viability reagent (e.g., CellTiter-Glo® Luminescent Cell Viability Assay from Promega or ViaLight™ Kit)

-

Luminometer

Procedure:

-

Seed cells in a 96-well plate at a density of approximately 4,000 cells per well and allow them to adhere overnight.

-

Prepare a 9-point serial dilution of this compound (e.g., from 0.001 to 10 µM) in culture medium. Include a DMSO vehicle control.

-

Treat the cells with the this compound dilutions and incubate for 4 to 5 days.

-

After the incubation period, add the cell viability reagent to each well according to the manufacturer's instructions.

-

Incubate as required by the reagent (e.g., 10 minutes for CellTiter-Glo®).

-

Measure the luminescence using a plate reader. The luminescent signal is proportional to the amount of ATP present, which is indicative of the number of viable cells.

-

Calculate EC50 values by plotting the percentage of cell viability against the logarithm of the inhibitor concentration.

Western Blotting for MAPK Pathway Signaling

This protocol is for analyzing the phosphorylation status of key proteins in the MAPK pathway following treatment with this compound.[16][17]

Materials:

-

Cancer cell lines

-

This compound

-

Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

-

Protein quantification assay (e.g., BCA assay)

-

SDS-PAGE gels and running buffer

-

Transfer apparatus and membranes (e.g., PVDF)

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (e.g., anti-pERK, anti-total ERK, anti-pRSK, anti-total RSK, anti-beta-actin)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Plate cells and allow them to adhere.

-

Treat cells with various concentrations of this compound for a specified time (e.g., 1, 6, 12, or 24 hours).[17]

-

Lyse the cells in ice-cold lysis buffer.

-

Quantify the protein concentration of the lysates.

-

Denature equal amounts of protein from each sample by boiling in SDS-PAGE loading buffer.

-

Separate the proteins by SDS-PAGE.

-

Transfer the proteins to a PVDF membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody overnight at 4°C.

-

Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again and apply the chemiluminescent substrate.

-

Capture the image using an imaging system.

-

Analyze the band intensities to determine the effect of this compound on protein phosphorylation.

In Vivo Xenograft Studies

This protocol provides a general framework for evaluating the anti-tumor efficacy of this compound in mouse xenograft models.[14][18]

Materials:

-

Immunocompromised mice (e.g., nude or SCID mice)

-

Human cancer cell line for implantation (e.g., LOX melanoma cells)

-

This compound

-

Vehicle for drug formulation

-

Calipers for tumor measurement

Procedure:

-

Subcutaneously inject a suspension of cancer cells into the flank of the mice.

-

Monitor tumor growth regularly using calipers.

-

Once tumors reach a predetermined size (e.g., >100 mm³), randomize the mice into treatment and control groups.[14]

-

Administer this compound or vehicle to the mice according to the planned dosing schedule (e.g., 50 mg/kg, intraperitoneally, twice daily).[14]

-

Measure tumor volume and body weight regularly throughout the study.

-

At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., western blotting for target engagement).

-

Analyze the data to determine the effect of this compound on tumor growth.

Visualizing the Role of this compound

The following diagrams, generated using the DOT language, illustrate the MAPK signaling pathway, the mechanism of this compound, and a typical experimental workflow.

Caption: The MAPK signaling cascade and the dual inhibitory action of this compound on ERK1/2.

Caption: A typical experimental workflow for characterizing the efficacy of this compound.

Caption: Logical flow illustrating how this compound overcomes resistance to upstream MAPK inhibitors.

Conclusion

This compound is a potent and selective dual-mechanism inhibitor of ERK1/2 that demonstrates significant anti-tumor activity in preclinical models of cancers with MAPK pathway alterations. Its ability to inhibit both the catalytic activity and the activation of ERK makes it a powerful tool for overcoming resistance to BRAF and MEK inhibitors. The data and protocols presented in this guide provide a comprehensive resource for researchers and drug development professionals working to further understand and exploit the therapeutic potential of targeting the terminal node of the MAPK signaling cascade.

References

- 1. selleckchem.com [selleckchem.com]

- 2. glpbio.com [glpbio.com]

- 3. This compound | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]

- 4. Development of MK-8353, an orally administered ERK1/2 inhibitor, in patients with advanced solid tumors - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. This compound | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]

- 7. cancer-research-network.com [cancer-research-network.com]

- 8. aacrjournals.org [aacrjournals.org]

- 9. medchemexpress.com [medchemexpress.com]

- 10. A unique inhibitor binding site in ERK1/2 is associated with slow binding kinetics - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Antitumor activity of the ERK inhibitor this compound [corrected] against BRAF mutant, NRAS mutant and wild-type melanoma. | Sigma-Aldrich [sigmaaldrich.com]

- 12. Antitumor activity of the ERK inhibitor this compound [corrected] against BRAF mutant, NRAS mutant and wild-type melanoma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

- 15. selleckchem.com [selleckchem.com]

- 16. Antitumor activity of the ERK inhibitor SCH722984 against BRAF mutant, NRAS mutant and wild-type melanoma - PMC [pmc.ncbi.nlm.nih.gov]

- 17. ijmcmed.org [ijmcmed.org]

- 18. In vivo Efficacy Studies in Cell Line and Patient-derived Xenograft Mouse Models - PMC [pmc.ncbi.nlm.nih.gov]

The Dual-Mechanism ERK Inhibitor SCH772984: An In-Depth Technical Guide to its Effects on Downstream Targets

For Researchers, Scientists, and Drug Development Professionals

Abstract

SCH772984 is a potent and highly selective inhibitor of the extracellular signal-regulated kinases 1 and 2 (ERK1/2). Its unique dual mechanism of action, involving both the inhibition of ERK kinase activity and the prevention of its phosphorylation by MEK, makes it a valuable tool for studying the MAPK/ERK signaling pathway and a promising candidate for therapeutic development. This technical guide provides a comprehensive overview of the effects of this compound on the downstream targets of ERK, presenting quantitative data, detailed experimental protocols, and visual representations of the underlying molecular interactions.

Introduction: The MAPK/ERK Signaling Pathway and the Role of this compound

The Mitogen-Activated Protein Kinase (MAPK) pathway is a critical signaling cascade that regulates a multitude of cellular processes, including proliferation, differentiation, survival, and apoptosis. The extracellular signal-regulated kinases (ERK1 and ERK2) are central components of this pathway, acting as key mediators that phosphorylate a wide array of cytoplasmic and nuclear substrates. Dysregulation of the MAPK/ERK pathway is a hallmark of many human cancers, making it a prime target for therapeutic intervention.

This compound is a novel, specific, and ATP-competitive inhibitor of ERK1 and ERK2.[1] It exhibits high potency with IC50 values of 4 nM and 1 nM for ERK1 and ERK2, respectively, in cell-free assays.[1][2] A key feature of this compound is its dual mechanism of action: it not only inhibits the catalytic activity of ERK but also prevents its activation by MEK, the upstream kinase.[3][4] This dual inhibition leads to a more sustained and complete blockade of the ERK signaling pathway.

Mechanism of Action of this compound

This compound's unique inhibitory profile stems from its ability to bind to both active and inactive ERK, inducing a conformational change that prevents MEK-mediated phosphorylation and subsequent activation. This is in contrast to many other kinase inhibitors that only target the ATP-binding pocket of the active enzyme.

Quantitative Effects of this compound on Downstream ERK Targets

This compound effectively inhibits the phosphorylation of key downstream targets of ERK, leading to the modulation of various cellular processes. The following tables summarize the quantitative data on the inhibitory effects of this compound.

Inhibition of ERK1/2 Kinase Activity

| Target | IC50 (nM) | Assay Type | Reference |

| ERK1 | 4 | Cell-free assay | [1][2] |

| ERK2 | 1 | Cell-free assay | [1][2] |

Inhibition of Downstream Target Phosphorylation

The primary and most well-documented downstream target inhibited by this compound is p90 Ribosomal S6 Kinase (RSK).

| Cell Line | Downstream Target | IC50 / Effect | Assay Type | Reference |

| A-375 (Melanoma) | p-RSK | IC50 = 0.02 µM | Cell-based imaging | [1] |

| LOX (Melanoma) | p-RSK (T359/S363) | Dose-dependent inhibition (3-300 nM) | Western Blot | [2] |

| HCT-116 (Colon) | p-RSK | Inhibition observed | Western Blot | [5] |

| SH-SY5Y (Neuroblastoma) | p-RSK1 | Weak effects observed | Western Blot | [5] |

While direct IC50 values for the inhibition of ELK1 and c-FOS phosphorylation by this compound are not extensively reported, their activity is known to be regulated by ERK. Therefore, inhibition of ERK by this compound is expected to lead to a significant reduction in their phosphorylation and subsequent activity.

Effects on Cell Viability and Proliferation

| Cell Line | IC50 / EC50 | Assay Type | Reference |

| A-375 (Melanoma) | IC50 = 0.07 µM | Cell viability assay | [1] |

| A375-SM (Melanoma) | IC50 = 39 nM | Cell viability assay | [1] |

| COLO 205 (Colon) | IC50 = 16 nM | Cell viability assay | [1] |

| SH-SY5Y (Neuroblastoma) | IC50 = 24 nM (viability), 75 nM (ERK inhibition) | Cell viability assay | [5] |

| HCT-116 (Colon) | IC50 = 12 nM (viability), 39 nM (ERK inhibition) | Cell viability assay | [5] |

| U937 (Lymphoma) | IC50 = 1.7 µM | Cell viability assay | [5] |

| BRAF-mutant cell lines | EC50 < 500 nM in ~88% of lines | Cell viability assay | [6] |

| RAS-mutant cell lines | EC50 < 500 nM in ~49% of lines | Cell viability assay | [6] |

Experimental Protocols

This section provides detailed methodologies for key experiments used to assess the impact of this compound on ERK downstream targets.

Western Blotting for Phospho-Protein Analysis

This protocol is designed to detect changes in the phosphorylation status of ERK and its downstream targets like RSK.

Materials:

-

Cell lines of interest

-

This compound (dissolved in DMSO)

-

RIPA buffer (with protease and phosphatase inhibitors)

-

BCA Protein Assay Kit

-

SDS-PAGE gels and running buffer

-

PVDF or nitrocellulose membranes

-

Transfer buffer

-

Blocking buffer (5% BSA or non-fat milk in TBST)

-

Primary antibodies (e.g., anti-phospho-ERK (Thr202/Tyr204), anti-total-ERK, anti-phospho-RSK (Ser380), anti-total-RSK, anti-β-actin)

-

HRP-conjugated secondary antibodies

-

Enhanced Chemiluminescence (ECL) substrate

Procedure:

-

Cell Treatment: Seed cells in appropriate culture dishes and allow them to adhere. Treat cells with varying concentrations of this compound (e.g., 0, 10, 100, 1000 nM) for a specified time (e.g., 2, 6, 24 hours). Include a vehicle control (DMSO).

-

Cell Lysis: Wash cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

-

SDS-PAGE and Transfer: Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel. After electrophoresis, transfer the proteins to a PVDF membrane.

-

Blocking and Antibody Incubation: Block the membrane with 5% BSA or non-fat milk in TBST for 1 hour at room temperature. Incubate the membrane with the primary antibody overnight at 4°C with gentle agitation.

-

Secondary Antibody and Detection: Wash the membrane three times with TBST. Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. Wash again and then add the ECL substrate.

-

Imaging and Analysis: Capture the chemiluminescent signal using an imaging system. Quantify the band intensities using densitometry software and normalize to a loading control like β-actin.

Cell Viability Assay

This protocol measures the effect of this compound on cell proliferation and viability.